molecular formula C4H8N2S2 B7765275 N,N'-dimethylethanediimidothioic acid

N,N'-dimethylethanediimidothioic acid

Cat. No.: B7765275
M. Wt: 148.3 g/mol
InChI Key: MQLIZYQZJMPNFI-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the conversion of linear starch chains into cyclic structures through intramolecular transglycosylation reactions .

Industrial Production Methods

Industrial production of cyclodextrins involves the use of CGTase in a controlled environment to ensure high yield and purity. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique property allows cyclodextrins to enhance the solubility, stability, and bioavailability of guest molecules .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Cyclodextrin
  • Beta-Cyclodextrin
  • Gamma-Cyclodextrin

Comparison

Cyclodextrins differ in the number of glucose units they contain:

  • Alpha-Cyclodextrin : Composed of six glucose units.
  • Beta-Cyclodextrin : Composed of seven glucose units.
  • Gamma-Cyclodextrin : Composed of eight glucose units.

The differences in the number of glucose units result in variations in the size of the hydrophobic cavity, which affects their ability to form inclusion complexes with different guest molecules. Cyclodextrin (N,N'-dimethylethanediimidothioic acid) is unique due to its specific cavity size and the ability to form stable inclusion complexes with a wide range of guest molecules .

Properties

IUPAC Name

N,N'-dimethylethanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(=NC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(C(=NC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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